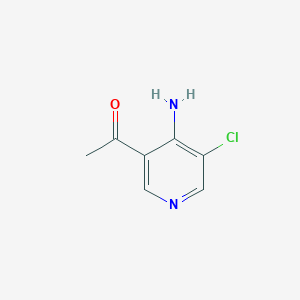
1-(4-Amino-5-chloropyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-5-chloropyridin-3-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 4th position and a chlorine atom at the 5th position of the pyridine ring, with an ethanone group attached to the 3rd position
Méthodes De Préparation
The synthesis of 1-(4-Amino-5-chloropyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-chloropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(4-Amino-5-chloropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The amino and chlorine groups on the pyridine ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides, while the chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
1-(4-Amino-5-chloropyridin-3-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents. Its structural features allow for the design of molecules that can interact with specific biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into the mechanisms of action of various biological processes.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-5-chloropyridin-3-YL)ethanone depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Amino-5-chloropyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(4-Amino-2-chloropyridin-3-YL)ethanone: This compound has a chlorine atom at the 2nd position instead of the 5th position, which can lead to differences in reactivity and biological activity.
1-(4-Amino-3-chloropyridin-2-YL)ethanone:
1-(4-Amino-5-bromopyridin-3-YL)ethanone: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.
Propriétés
Numéro CAS |
1393540-30-1 |
|---|---|
Formule moléculaire |
C7H7ClN2O |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
1-(4-amino-5-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-10-3-6(8)7(5)9/h2-3H,1H3,(H2,9,10) |
Clé InChI |
NHXRXOOBGLKAFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=CC(=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















